molecular formula C12H17N3O B11940517 N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B11940517
M. Wt: 219.28 g/mol
InChI Key: WITWZJNZWRWQMN-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is a member of the amide family, characterized by the presence of an amide group attached to a pyridine ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-aminopyridine with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides , amines , and various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including and .

    Medicine: Research is ongoing to explore its potential as a for various diseases.

    Industry: It is used in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. This interaction can lead to changes in cellular signaling pathways , affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide is unique due to the presence of an amino group at the 5-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C12H17N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H,14,15,16)

InChI Key

WITWZJNZWRWQMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(C=C2)N

Origin of Product

United States

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